molecular formula C21H20O2S B2364992 2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol CAS No. 303152-46-7

2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol

Cat. No.: B2364992
CAS No.: 303152-46-7
M. Wt: 336.45
InChI Key: QPZHHNSKPQZKLP-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C21H20O2S It is characterized by the presence of a methoxyphenyl group, a sulfanyl group, and a diphenyl ethanol moiety

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-methoxythiophenol with diphenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group, a sulfanyl group, and a diphenyl ethanol moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-1,1-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2S/c1-23-19-12-14-20(15-13-19)24-16-21(22,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZHHNSKPQZKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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